(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine

Descripción

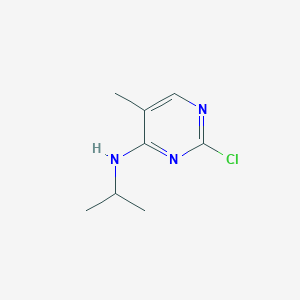

(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine is a pyrimidine derivative characterized by a chlorine atom at position 2, a methyl group at position 5, and an isopropylamine substituent at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

Propiedades

IUPAC Name |

2-chloro-5-methyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)11-7-6(3)4-10-8(9)12-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEFFXTZUNRUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine typically involves the chlorination of 5-methylpyrimidine followed by amination with isopropylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions may produce various substituted pyrimidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it valuable in drug discovery processes aimed at treating various diseases, including cancer and inflammatory disorders.

Agricultural Applications

Agrochemical Development

The compound is explored for its potential use in agrochemicals, including herbicides and fungicides. Its ability to interact with biological pathways makes it suitable for developing products that can enhance crop protection and yield.

Mechanism in Agriculture

In agricultural applications, the compound may act by inhibiting specific enzymes involved in plant metabolism or pathogen resistance mechanisms. This could lead to improved efficacy of agrochemicals designed to protect crops from pests and diseases.

Materials Science

Development of Advanced Materials

(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine is also investigated for its role in materials science, particularly in the development of advanced materials with unique properties such as conductivity and fluorescence.

Applications in Material Design

The unique chemical structure allows for modifications that can tailor the physical properties of materials, making them suitable for various applications ranging from electronics to photonics.

Summary of Research Findings

The following table summarizes key findings related to the applications of (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Inhibits COX-2 with IC50 values comparable to celecoxib; reduces inflammatory markers significantly. |

| Agriculture | Potential use in developing effective agrochemicals; may inhibit key metabolic enzymes in plants. |

| Materials Science | Useful in creating advanced materials; enhances properties like conductivity and fluorescence. |

Mecanismo De Acción

The mechanism of action of (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine | Cl (2), CH₃ (5), iPrNH (4) | 185.66 | Moderate lipophilicity, potential ligand |

| (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine | Cl (4), CH₃ (5), iPrNH (2) | 185.66 | Altered electronic effects |

| (4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine | Cl (4), OCH₃ (5), iPrNH (2) | 201.65 | Enhanced solubility |

| (2-Chloro-5-methyl-pyrimidin-4-yl)-cyclopropyl-amine | Cl (2), CH₃ (5), c-PrNH (4) | ~185 | Increased reactivity due to ring strain |

| 2-Amino-N-(3,4-diCl-Ph)-4-iPr-6-MeO-Py-5-CA | Cl (3,4-Ph), OCH₃ (6), iPr (4) | 354.00 | Bioactive carboxamide derivative |

Research Findings and Implications

- Electronic and Steric Effects : The position of chlorine and amine groups significantly impacts reactivity. For instance, chlorine at position 2 (target compound) may facilitate nucleophilic aromatic substitution more readily than at position 4 .

- However, cyclopropylamine derivatives () might offer improved metabolic stability .

- Synthetic Utility : Methoxy and carboxamide derivatives () highlight the role of functional groups in tuning solubility and target affinity, critical for drug design .

Actividad Biológica

(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a chlorine atom and a methyl group at positions 2 and 5, respectively, along with an isopropyl amine side chain at position 4. Its molecular formula is CHClN with a molar mass of 174.64 g/mol.

Antimicrobial Activity

Research indicates that (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, displaying effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown promise in treating inflammatory diseases. It acts by inhibiting specific pathways involved in inflammation, such as the PI3K/AKT signaling pathway, which is crucial in various inflammatory responses. In animal models, it has been effective in reducing symptoms associated with rheumatoid arthritis and inflammatory bowel disease .

The biological activity of (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in the synthesis of inflammatory mediators.

- Receptor Modulation : It modulates receptor activity that regulates cell proliferation and survival, particularly in cancer cells.

- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting cellular processes critical for bacterial growth and survival.

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences, several derivatives of (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated varying degrees of efficacy against a panel of pathogens, indicating structure-activity relationships that guide further optimization .

Case Study 2: Anti-inflammatory Action

A preclinical trial assessed the anti-inflammatory effects of the compound in a mouse model of collagen-induced arthritis. The treatment group exhibited significantly reduced paw swelling and joint inflammation compared to controls, suggesting potential therapeutic benefits for chronic inflammatory conditions .

Safety Profile

Toxicological assessments reveal that (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine has a favorable safety profile. In acute toxicity studies, no significant adverse effects were observed at doses up to 2000 mg/kg in mice, indicating that the compound may be safe for further development .

Q & A

Q. What are the common synthetic routes for (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine?

The compound is typically synthesized via nucleophilic substitution reactions. A chloro-substituted pyrimidine core reacts with isopropylamine under reflux in anhydrous solvents (e.g., THF or DMF) with a base (e.g., KCO) to facilitate displacement of the chlorine atom. Alternative methods include Suzuki-Miyaura cross-coupling for introducing aryl groups or reductive amination for modifying the amine moiety. Purity is enhanced using column chromatography (silica gel, hexane/EtOAc eluent) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and amine proton environments.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles (e.g., using SHELXL for refinement) .

Q. How should researchers handle storage and stability considerations?

Store the compound in amber vials under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the chloro group or amine oxidation. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies at 40°C/75% RH) are recommended to establish shelf-life .

Q. What purification strategies are effective for removing byproducts?

- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures.

- Flash chromatography : Optimize solvent polarity gradients (e.g., 5–30% EtOAc in hexane) to isolate the target compound from chlorinated byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve structurally similar impurities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

X-ray diffraction with SHELX software (SHELXL for refinement, SHELXD for phase solving) identifies hydrogen-bonding networks and torsional angles. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize specific conformations, as seen in polymorphic forms of analogous compounds .

Q. What methodologies address contradictory biological activity data in pharmacological studies?

- Dose-response assays : Validate activity across multiple concentrations to rule out false positives/negatives.

- Structural analogs : Test derivatives with modified substituents (e.g., replacing chloro with fluoro) to isolate pharmacophore contributions.

- Computational docking : Compare binding affinities to target enzymes (e.g., kinases) using molecular dynamics simulations .

Q. How can non-covalent interactions influence supramolecular assembly?

Weak interactions like C–H⋯π and C–H⋯O bonds (observed in crystal structures) govern packing motifs. For example, methoxy groups in derivatives participate in hydrogen bonds, forming polymeric chains. Computational tools (e.g., Mercury CSD) map these interactions to predict solubility and crystallinity .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

- Directing groups : Use electron-donating substituents (e.g., methyl) to guide electrophiles to the 5-position of the pyrimidine ring.

- Catalytic systems : Pd/Cu-mediated C–H activation enables selective functionalization at inert positions.

- Temperature control : Lower temperatures (−20°C) favor kinetic over thermodynamic products .

Q. How do stereochemical outcomes impact biological activity?

Chiral centers (e.g., from isopropylamine) can alter binding to enantioselective targets. Resolve racemic mixtures via chiral HPLC (Chiralpak IA column) or asymmetric synthesis using chiral ligands (e.g., BINAP) .

Q. What computational models predict reactivity and degradation pathways?

- DFT calculations : Simulate reaction intermediates (e.g., transition states in nucleophilic substitution) to identify kinetic barriers.

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates of the chloro group.

- Molecular docking : Predict metabolite formation via cytochrome P450 enzyme interactions .

Data Contradiction and Validation

Q. How to troubleshoot low yields in cross-coupling reactions?

Q. How to validate synthetic routes against literature discrepancies?

- Comparative spectroscopy : Cross-check NMR/MS data with published analogs (e.g., 6-methyl-2-phenylpyrimidine derivatives).

- Single-crystal validation : Resolve disputes over regioisomerism via X-ray structures.

- Reproducibility protocols : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What mechanistic insights explain unexpected byproducts in amination?

- Radical pathways : Trace byproducts may form via homolytic cleavage under high-temperature conditions.

- Steric effects : Bulky substituents (e.g., isopropyl) can divert reactions to alternate sites.

- NMR reaction monitoring : Use F or P probes to track intermediate formation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.